molecular formula C20H21N3O4S B2997623 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941931-72-2

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B2997623
M. Wt: 399.47
InChI Key: RACPSQLKVJBQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has been investigated to evaluate their antibacterial potentials. These compounds are synthesized through multiple steps involving the conversion of ethyl piperidin-4-carboxylate to various intermediates, followed by the reaction with N-aryl-2-bromoacetamides to obtain the target molecules. The structures of these compounds are confirmed using spectroscopic techniques such as infrared (IR), electron impact mass spectrometry (EIMS), and proton/carbon nuclear magnetic resonance (1H/13C-NMR) (Iqbal et al., 2017).

Antibacterial Activity

The synthesized compounds demonstrate moderate inhibitory activity against various bacterial strains, with certain compounds being identified as more active against Gram-negative bacteria. For example, compound 8g, bearing a 2-methylphenyl group, shows significant activity as a growth inhibitor of Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with minimum inhibitory concentrations (MIC) in the range of 10.31 to 11.77 μM, compared to the reference standard, Ciprofloxacin (Iqbal et al., 2017).

Molecular Docking and Cytotoxicity Studies

Further research into N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides reveals their potential as antibacterial agents, with significant activity against both gram-negative and gram-positive bacteria. In vitro screening highlights their antibacterial efficacy, particularly against S. typhi, K. pneumoniae, and S. aureus. Computational docking with the α-chymotrypsin enzyme protein helps identify active binding sites, suggesting a correlation between bioactivity data and antibacterial potential. These compounds exhibit moderate anti-enzymatic potential and less cytotoxicity, indicating their promise for further biological screening and application trials (Siddiqui et al., 2014).

properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-4-28(25,26)16-8-6-15(7-9-16)12-18(24)21-20-23-22-19(27-20)17-10-5-13(2)11-14(17)3/h5-11H,4,12H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACPSQLKVJBQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

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